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Azido-PEG12-alcohol

Cat. No.: B11828363
M. Wt: 615.7 g/mol
InChI Key: QTOHMSLEMQLKDH-UHFFFAOYSA-N
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Description

Significance of Heterobifunctional Poly(ethylene glycol) Linkers in Advanced Chemical Systems

Poly(ethylene glycol) (PEG) is a polymer known for its water solubility, biocompatibility, and lack of toxicity. The process of attaching PEG chains to molecules, known as PEGylation, can enhance the therapeutic properties of drugs and proteins by increasing their stability and circulation time in the body. wikipedia.orgsciencescholar.us

Heterobifunctional PEG linkers take this a step further by providing two distinct reactive ends. jenkemusa.com This dual functionality allows for the sequential and controlled conjugation of two different molecules. For instance, one end of the PEG linker can be attached to a therapeutic drug, while the other end is conjugated to a targeting ligand that directs the drug to specific cells or tissues. This modular approach is a cornerstone of modern drug delivery systems, such as antibody-drug conjugates (ADCs). jenkemusa.com The PEG chain itself acts as a flexible, hydrophilic spacer, which can improve the solubility and pharmacokinetic profile of the resulting conjugate. jenkemusa.com

Role of Azide (B81097) and Hydroxyl Termini in Modular Synthesis Paradigms

The specific functional groups of Azido-PEG12-alcohol, the azide and hydroxyl groups, are key to its versatility in modular synthesis.

The azide group (-N3) is a key player in "click chemistry," a set of chemical reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. precisepeg.com The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with an alkyne to form a stable triazole linkage. precisepeg.comgoogle.com This reaction is highly efficient and bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes. nih.gov The azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne (B158145) derivatives, which eliminates the need for a potentially toxic copper catalyst, making it even more suitable for in vivo applications. biochempeg.comcd-bioparticles.net

The hydroxyl group (-OH) is a versatile functional group that can undergo a wide variety of chemical transformations. It can be activated or converted into other functional groups, such as aldehydes, carboxylic acids, or amines, allowing for further conjugation to a broad range of molecules. biochempeg.com This provides a second, independent handle for attaching biomolecules, imaging agents, or other moieties of interest. biochempeg.com

The combination of these two groups in a single molecule allows for a highly modular and flexible approach to constructing complex molecular architectures. chinesechemsoc.org For example, a researcher could first use the azide group to attach the linker to a protein or cell surface via click chemistry and then use the hydroxyl group to attach a small molecule drug or a fluorescent dye.

Historical Context of PEG-based Functionalization and Conjugation Strategies

The concept of using PEG to modify therapeutic molecules, or PEGylation, emerged in the 1970s. nih.gov The initial goal was to reduce the immunogenicity of protein-based drugs and prolong their circulation time in the bloodstream. nih.gov The first PEGylated drug, Adagen® (pegademase bovine), was approved by the FDA in 1990 for the treatment of a form of severe combined immunodeficiency disease. wikipedia.orgnih.gov This success spurred further research and development in the field, leading to a number of other PEGylated therapeutics entering the market. nih.gov

Early PEGylation strategies often involved the use of monofunctional PEGs, which could be attached to various points on a protein's surface. However, this often resulted in a heterogeneous mixture of products with varying properties. The development of heterobifunctional PEGs represented a significant advancement, allowing for more precise control over the conjugation process and the creation of well-defined molecular constructs. nih.govmdpi.com The introduction of "clickable" functional groups like azides further revolutionized the field by enabling highly specific and efficient conjugation reactions under mild conditions. precisepeg.comrsc.org

Overview of Research Domains Utilizing this compound

The unique properties of this compound have made it a valuable tool in a wide array of research areas. biochempeg.com These include:

Drug Delivery: As a linker in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and nanoparticle-based therapies. precisepeg.com

Bioconjugation: For the site-specific modification of proteins, peptides, and other biomolecules to introduce new functionalities. nih.govrsc.org

Nanotechnology: In the surface functionalization of nanoparticles for biomedical applications, such as imaging and diagnostics. biochempeg.comnih.gov

Materials Science: In the creation of new materials with tailored properties, such as hydrogels and functional coatings. biochempeg.combiochempeg.com

Cell Biology: For studying cellular processes by attaching probes or labels to specific cellular components. biochempeg.com

The following table provides a summary of the key properties of this compound:

PropertyValue
Chemical Formula C24H49N3O12
Molecular Weight 571.66 g/mol
CAS Number 1821464-55-4
Appearance Colorless oil or white solid
Solubility Soluble in water, DMSO, DCM, and DMF

Data sourced from multiple references. conju-probe.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H53N3O13 B11828363 Azido-PEG12-alcohol

Properties

Molecular Formula

C26H53N3O13

Molecular Weight

615.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C26H53N3O13/c27-29-28-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-26H2

InChI Key

QTOHMSLEMQLKDH-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Azido Peg12 Alcohol and Analogues

Foundational Synthetic Routes to Poly(ethylene glycol) Chains

The formation of the poly(ethylene glycol) chain is the initial and critical phase in the synthesis of Azido-PEG12-alcohol. The length and dispersity of the PEG chain are paramount, as they dictate the physicochemical properties of the final molecule. Two principal strategies have emerged for creating well-defined PEG structures: controlled ring-opening polymerization and stepwise monomer addition.

Controlled Ring-Opening Polymerization of Ethylene (B1197577) Oxide

Controlled ring-opening polymerization, particularly the anionic ring-opening polymerization (AROP) of ethylene oxide, is a cornerstone for producing poly(ethylene glycol). rsc.orgacs.org This technique allows for the synthesis of polymers with predictable molecular weights and narrow molar mass dispersities (Đ), often between 1.03 and 1.09. rsc.org

The process is typically initiated by a nucleophile, with alcohols being common initiators. acs.orgmpg.de A strong base is required to deprotonate the initiator, generating an alkoxide that attacks the ethylene oxide monomer. The phosphazene base t-BuP4 has proven to be a highly effective catalyst for this purpose, enabling a living and controlled polymerization from various protic initiators, including simple alcohols and more complex structures like terpene alcohols. mpg.deresearchgate.netcapes.gov.br This metal-free approach is advantageous as it avoids potential metal contamination of the final product. researchgate.net

The reaction mechanism proceeds as follows:

Initiation: A hydroxyl-containing initiator is deprotonated by a strong base (e.g., t-BuP4) to form a reactive alkoxide.

Propagation: The alkoxide attacks an ethylene oxide monomer, opening the ring and extending the polymer chain by one ethylene glycol unit. The newly formed terminal alkoxide then attacks another monomer, and this process repeats.

Termination: The polymerization is "living," meaning it proceeds until the monomer is consumed. It is then terminated by adding a proton source, which protonates the terminal alkoxide to yield a hydroxyl group.

This method is highly scalable and can be automated using mass flow controllers for precise monomer addition, enhancing safety and control over the final polymer length. rsc.org

Stepwise Monomer Addition Techniques

For applications demanding absolute purity and a precise number of ethylene glycol units (monodispersity), as is the case for this compound, stepwise monomer addition techniques are superior to polymerization methods. researchgate.net Solid-phase synthesis is a particularly effective approach for constructing discrete PEG chains of a defined length, such as those with exactly twelve ethylene glycol units. nih.govnih.gov

This method involves the sequential addition of a protected monomer unit to a growing chain anchored to a solid support, such as a Wang resin. nih.govnih.gov A common monomer used is a tetraethylene glycol unit functionalized with a tosyl (Ts) group at one end and a dimethoxytrityl (DMTr) protecting group at the other. nih.govnih.govresearchgate.net

A typical synthetic cycle on the solid support includes three key steps: nih.govnih.gov

Deprotonation: The terminal hydroxyl group of the resin-bound PEG chain is deprotonated with a strong base like potassium tert-butoxide (tBuOK).

Coupling: The resulting alkoxide is coupled with the tosylated monomer via a Williamson ether synthesis reaction. The tosyl group acts as an excellent leaving group.

Detritylation: The DMTr protecting group on the newly added monomer is removed with a dilute acid, revealing a new terminal hydroxyl group ready for the next cycle.

This cycle is repeated until the desired chain length (e.g., PEG12) is achieved. nih.gov The final product is then cleaved from the solid support. nih.govnih.gov This chromatography-free method yields highly pure, monodisperse PEG derivatives. nih.govnih.gov More recent advancements include one-pot approaches using base-labile protecting groups to further streamline the synthesis. beilstein-journals.org

Selective Functionalization for Heterobifunctional Architectures

Once the desired PEG12-diol is synthesized, the next stage involves selectively modifying the terminal hydroxyl groups to create the heterobifunctional this compound. This requires precise control to functionalize only one end of the PEG chain with an azide (B81097) group while leaving the other as a hydroxyl group.

Introduction of the Azide Moiety

The azide group is a versatile functional handle, widely used in "click chemistry" for bioconjugation. medchemexpress.comrsc.org Its introduction onto the PEG backbone is a critical step in producing linkers like this compound.

The most common and direct method for introducing an azide group is through a two-step nucleophilic substitution process. mdpi.comalfa-chemistry.com This strategy leverages the differential reactivity of the two terminal hydroxyl groups on the PEG-diol.

Activation of a Hydroxyl Group: One terminal hydroxyl group is selectively activated by converting it into a good leaving group. This is often achieved through monotosylation or monomesylation, reacting the PEG-diol with one equivalent of tosyl chloride (TsCl) or mesyl chloride (MsCl) under controlled conditions. mdpi.comalfa-chemistry.comresearchgate.netnih.gov This creates an intermediate such as α-hydroxyl-ω-tosyl-PEG.

Nucleophilic Substitution: The activated intermediate is then reacted with an azide source, typically sodium azide (NaN₃). mdpi.comalfa-chemistry.comresearchgate.net The azide anion (N₃⁻) acts as a nucleophile, displacing the tosylate or mesylate group to form the desired azido-terminated PEG.

This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) and results in high functionalization efficiency, often exceeding 95%. mdpi.comresearchgate.net Polyethylene (B3416737) glycol itself (e.g., PEG 400) can also serve as an effective and environmentally benign reaction medium, as it can complex with the sodium cation, increasing the nucleophilicity of the azide anion. tandfonline.comtandfonline.com

StepReagentsTypical SolventOutcome
Activation Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl), Triethylamine (NEt₃)Dichloromethane (B109758) (DCM)Monotosylated or Monomesylated PEG
Azidation Sodium Azide (NaN₃)Dimethylformamide (DMF) or PEG 400Azido-PEG-alcohol

An alternative strategy for generating an azido-alcohol moiety involves the ring-opening of a cyclic ether, such as an epoxide, with an azide nucleophile. organic-chemistry.org This method is highly regioselective and stereoselective. For instance, reacting an epoxide with sodium azide in the presence of a catalyst like cerium(III) chloride or in a medium like PEG-400 results in the formation of a β-azido alcohol. organic-chemistry.org

This approach is particularly relevant for synthesizing analogues or for building the PEG chain from monomers that already contain or can be converted to an epoxide. For example, a glycidyl (B131873) azide polymer (GAP) can be synthesized via the cationic ring-opening polymerization of epichlorohydrin, followed by the conversion of the resulting chloride groups into azide groups. researchgate.net This demonstrates that a ring-opening mechanism followed by azidation is a viable route to incorporate the azido-alcohol functionality into a polymer backbone. researchgate.net

Direct Hydroxyazidation of Unsaturated Carbon-Carbon Bonds

Direct hydroxyazidation involves the simultaneous addition of both a hydroxyl group and an azide group across a carbon-carbon double or triple bond. While a common route to azido-alcohols is a two-step process (e.g., epoxidation followed by ring-opening with azide), direct, one-pot difunctionalization methods offer increased efficiency. For precursors to PEG linkers that contain an alkene, iron-catalyzed methods can achieve the formation of 2-azidoamines, which are precursors to vicinal diamines, showcasing the potential for difunctionalization of alkenes. organic-chemistry.org The development of efficient methods for the decarboxylative azidation of aliphatic carboxylic acids using a catalyst like AgNO₃ with K₂S₂O₈ as an oxidant also proceeds via a radical mechanism, indicating progress in C-N bond formation under mild conditions. organic-chemistry.org Such strategies, if applied to an unsaturated PEG precursor, could provide a direct entry to the azido-alcohol structure, although this is less conventional than stepwise functionalization for discrete PEG synthesis.

Radical Azidonation Strategies

Radical azidonation offers a powerful method for C-N bond formation under mild conditions, which can be applied to the synthesis of azido-functionalized molecules. nih.gov These methods are particularly useful for introducing an azide group at positions that may be difficult to access through traditional nucleophilic substitution.

From Aldehydes : Aliphatic and aromatic aldehydes can be converted into acyl azides by reacting them with iodine azide. nih.gov This reaction proceeds through a radical mechanism and can be a precursor step before reduction to the corresponding azido-alcohol.

From C-H Bonds : Visible-light photochemistry using reagents like Zhdankin azidoiodinane enables the azidation of benzylic C-H positions through a radical chain reaction. organic-chemistry.org

From Alkyl Radicals : Sulfonyl azides are effective azidating agents for nucleophilic alkyl radicals. nih.gov This has been leveraged in intra- and intermolecular carboazidation of olefins. For example, secondary and tertiary alkyl radicals, which can be generated from the corresponding iodides or dithiocarbonates, react readily with sulfonyl azides to form the desired alkyl azide. organic-chemistry.orgnih.gov

A summary of selected radical azidonation approaches is presented below.

Radical PrecursorAzidating AgentCatalyst/InitiatorKey Features
Aliphatic Carboxylic AcidsTosyl azide or Pyridine-3-sulfonyl azideAgNO₃ / K₂S₂O₈Decarboxylative azidation under mild aqueous conditions. organic-chemistry.org
AlkenesEthanedisulfonyl diazideNot specifiedIron-catalyzed difunctionalization to provide primary 2-azidoamines. organic-chemistry.org
AldehydesIodine azideNoneRadical conversion to acyl azides at 0-25°C. nih.gov
Benzylic C-H BondsZhdankin azidoiodinane reagentVisible lightDirect C-H functionalization via a radical chain reaction. organic-chemistry.org
Secondary/Tertiary Alkyl IodidesEthanesulfonyl azideDilauroyl peroxideConversion of nucleophilic radicals to azides. organic-chemistry.org

Functionalization of the Hydroxyl Terminus

The terminal hydroxyl group of this compound is a key functional handle that can be maintained for its hydrophilic properties or modified to introduce other functionalities.

Strategies for Maintaining or Modifying the Primary Alcohol

The primary alcohol of the this compound can be retained for applications where its polarity and hydrogen-bonding capability are desired. However, it also serves as a versatile starting point for further chemical modifications. nih.gov

Common modifications include:

Oxidation : The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. preprints.orgmdpi.com Aldehyde-modified PEGs are useful for conjugation with amine groups on biomolecules to form a Schiff base, which can be subsequently reduced to a stable amine linkage. mdpi.com Carboxylic acid-terminated PEGs can react with primary amines using activators like EDC or HATU to form stable amide bonds. broadpharm.com

Esterification/Etherification : The hydroxyl group can be esterified with various carboxylic acids or etherified, for example, by reacting it with an alkyl halide under Williamson ether synthesis conditions. nih.govnih.gov

Activation : The hydroxyl group can be "activated" by converting it into a better leaving group, such as a tosylate or mesylate. preprints.orgnih.govmdpi.com This activated intermediate is a common precursor for nucleophilic substitution reactions to introduce other functional groups, such as thiols or amines. preprints.orgmdpi.commdpi.com

Implementation of Protecting Group Chemistry (e.g., Dimethoxytrityl)

In multi-step syntheses, it is often necessary to temporarily block the hydroxyl group to prevent it from reacting while another part of the molecule is being modified. wikipedia.org This is the role of a protecting group. google.com For the synthesis of heterobifunctional PEGs, protecting groups are crucial for achieving selectivity. google.com

The 4,4'-Dimethoxytrityl (DMT or DMTr) group is a widely used acid-labile protecting group for primary alcohols, especially in oligonucleotide and stepwise PEG synthesis. nih.govajchem-a.comnih.govwikipedia.org

Protection : The DMT group is introduced by reacting the PEG-alcohol with dimethoxytrityl chloride (DMT-Cl) in the presence of a mild base. ajchem-a.comnih.gov The reaction selectively protects the primary hydroxyl group.

Stability : The DMT group is stable to basic and nucleophilic conditions, allowing for reactions to be carried out at other sites, such as the synthesis of the azide terminus. d-nb.infobroadpharm.com

Deprotection : The DMT group is easily removed under mild acidic conditions, such as with aqueous acetic acid or dilute trifluoroacetic acid, which regenerates the hydroxyl group. ajchem-a.comnih.govnih.gov The cleavage of the DMT group produces a stable dimethoxytrityl cation, which has a characteristic bright orange color, allowing for easy monitoring of the deprotection step. wikipedia.orgnih.gov

The use of a DMT-protected intermediate, such as DMTr-PEG12-Azide, allows for selective reaction at the azide terminus via click chemistry, after which the DMT group can be removed to reveal the hydroxyl group for subsequent conjugation. broadpharm.com

Protecting GroupStructureProtection ConditionsDeprotection ConditionsKey Advantages
Dimethoxytrityl (DMT) Bis(4-methoxyphenyl)(phenyl)methylDMT-Cl, Pyridine (B92270) or other mild baseMild acid (e.g., 80% Acetic Acid, dilute TFA)Acid-labile; stable to base; deprotection can be monitored colorimetrically. ajchem-a.comnih.govwikipedia.orgnih.gov
Benzyl (Bn) PhenylmethylBenzyl bromide, NaHHydrogenolysis (H₂, Pd/C)Stable to many acidic and basic conditions. wikipedia.org
Silyl (B83357) Ethers (e.g., TBDMS) tert-butyldimethylsilylTBDMS-Cl, ImidazoleFluoride source (e.g., TBAF) or acidStability can be tuned by choice of silyl group. d-nb.info

Chemo- and Regioselective Synthesis Considerations

The synthesis of a heterobifunctional molecule like this compound demands high chemo- and regioselectivity to ensure that the correct functional groups are installed at the intended positions. mdpi.commdpi.com Starting from a symmetric precursor like a PEG-diol, one must differentiate between the two terminal hydroxyl groups.

A key strategy involves the monofunctionalization of the PEG-diol. For instance, selective monotosylation of a PEG-diol can be achieved, yielding an α-tosyl-ω-hydroxyl PEG. mdpi.com This regioselectivity is sometimes attributed to the deformation of the PEG molecule in the presence of certain reagents like silver oxide (Ag₂O), which brings the two hydroxyl groups into proximity via internal hydrogen bonding, altering their acidity and reactivity. nih.gov

Once the α-tosyl-ω-hydroxyl PEG intermediate is formed, the two termini are differentiated. The tosylate group can be displaced by sodium azide (NaN₃) in a nucleophilic substitution reaction to form the azide terminus. nih.govmdpi.com The remaining hydroxyl group can either be left as is or protected (e.g., with DMT) before the azidation step to prevent side reactions. This stepwise approach, often involving protecting groups, is fundamental to the controlled synthesis of discrete heterobifunctional PEG derivatives. google.comnih.gov

Characterization Techniques for Structural Elucidation and Purity Assessment in Research Contexts

A rigorous characterization protocol is essential to confirm the structure and assess the purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the structure and determining the degree of functionalization. acs.orgmdpi.com In ¹H NMR, specific signals confirm the presence of the azide and hydroxyl termini. The disappearance of the signal for the precursor's leaving group (e.g., mesylate or tosylate) and the appearance of a new signal for the methylene (B1212753) protons adjacent to the azide group (–CH₂N₃) confirm successful substitution. nih.gov The integration of terminal group signals relative to the repeating ethylene glycol backbone protons can be used to calculate the number-average molecular weight and confirm >99% functionalization. mdpi.comsemanticscholar.org Using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the NMR solvent is particularly advantageous as it provides a stable, sharp triplet for the terminal hydroxyl proton around 4.56 ppm, which is well-separated from the main polymer backbone resonance. researchgate.netresearchgate.net

Mass Spectrometry (MS) : Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the synthesized PEG derivative. acs.orgmdpi.com For discrete PEGs, this allows for verification of the exact mass of the target compound. The spectra will show a series of peaks corresponding to the PEG oligomers with different adducts (e.g., Na⁺, K⁺). mdpi.com

Chromatography : Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used to determine the molecular weight distribution (polydispersity) of the polymer. acs.org For discrete PEGs like this compound, SEC can confirm the narrow distribution and detect any polymer-polymer coupling side products. Thin-Layer Chromatography (TLC) is often used to monitor the progress of reactions during synthesis and purification. ajchem-a.com

The table below summarizes key analytical data for this compound.

TechniquePurposeExpected Observations for this compound
¹H NMR Structural verification, purity, and end-group analysis- Signal for protons adjacent to azide (–CH₂N₃) ~3.4 ppm. - Signal for protons adjacent to alcohol (–CH₂OH) ~3.6-3.7 ppm. - Large signal for PEG backbone (–OCH₂CH₂O–) ~3.5-3.6 ppm. - Terminal -OH triplet ~4.56 ppm (in DMSO-d₆). nih.govresearchgate.netresearchgate.net
¹³C NMR Structural confirmation- Signal for carbon adjacent to azide (–C H₂N₃) ~50.9 ppm. - Signal for carbon adjacent to alcohol (–C H₂OH) ~61.7 ppm. - PEG backbone carbons ~70 ppm. nih.gov
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular weight confirmationA peak corresponding to the molecular weight of C₂₄H₄₉N₃O₁₂ (571.66 g/mol ) plus an adduct ion (e.g., [M+Na]⁺ at m/z 594.65).
FT-IR Spectroscopy Functional group identification- Characteristic azide (N₃) stretch at ~2100 cm⁻¹. - Broad O-H stretch from the alcohol at ~3400 cm⁻¹. - C-O ether stretch from the PEG backbone at ~1100 cm⁻¹. rsc.org
Size Exclusion Chromatography (SEC) Molecular weight distributionA single, sharp peak indicating a monodisperse or narrowly distributed compound. acs.org

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the terminal azide and hydroxyl groups, as well as the characteristic repeating ethylene glycol units.

In ¹H NMR spectroscopy, the spectrum of an azido-PEG-alcohol derivative displays characteristic signals. The protons of the ethylene glycol backbone typically appear as a complex multiplet in the range of 3.65-3.70 ppm. rsc.org A distinct triplet, integrating to two protons, can be observed around 3.35-3.40 ppm, which is characteristic of the methylene protons adjacent to the azide group (–CH₂–N₃). rsc.orgresearchgate.net The methylene protons adjacent to the terminal hydroxyl group (–CH₂–OH) also present a distinct signal. For instance, in a similar α-azide-ω-hydroxyl PEG, the terminal hydroxyl proton appears as a triplet at 4.56 ppm in DMSO-d₆. researchgate.net

¹³C NMR spectroscopy provides further confirmation of the structure. The carbons of the PEG backbone resonate at approximately 70.5 ppm. researchgate.net A key diagnostic peak is the signal for the carbon atom directly bonded to the azide group (–CH₂–N₃), which typically appears around 50.6 ppm. researchgate.netresearchgate.net The carbon of the terminal methylene unit attached to the hydroxyl group (–CH₂–OH) is generally found at approximately 61.7 ppm. researchgate.net The successful synthesis is confirmed by the presence of these key signals and the absence of signals corresponding to the tosyl or mesyl leaving groups from the synthetic precursor. researchgate.netrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azido-PEG-alcohol Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
PEG Backbone (-O-CH₂ -CH₂ -O-) ~3.65 (m) ~70.5 rsc.orgresearchgate.net
Methylene adjacent to Azide (-CH₂ -N₃) ~3.40 (t) ~50.6 rsc.orgresearchgate.netresearchgate.net
Methylene adjacent to Alcohol (-CH₂ -OH) ~3.5-3.6 (m) ~61.7 researchgate.net
Hydroxyl Proton (-OH ) ~4.56 (t, in DMSO) N/A researchgate.net

Note: Chemical shifts are approximate and can vary based on the solvent and the specific PEG chain length. 'm' denotes a multiplet and 't' denotes a triplet.

Mass Spectrometry (e.g., MALDI-TOF MS, ESI-MS)

Mass spectrometry is a critical technique for determining the molecular weight and assessing the purity and polydispersity of this compound. Due to the polymeric nature of PEG derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are the most commonly employed methods.

MALDI-TOF MS is particularly well-suited for the analysis of synthetic polymers like PEG. It allows for the determination of the average molecular weight and the distribution of different chain lengths within the sample. nih.gov For PEG compounds, sodium adducts ([M+Na]⁺) are frequently observed. rsc.org The resulting spectrum for a monodisperse compound like this compound would ideally show a single major peak corresponding to the expected molecular weight (571.66 g/mol ), though minor peaks corresponding to the distribution of the PEG starting material may be present.

Electrospray Ionization (ESI) MS is another powerful technique, often coupled with liquid chromatography (LC-MS), for the characterization of PEG derivatives. nih.gov ESI-MS can provide accurate mass measurements, confirming the elemental composition of the molecule. Predicted collision cross-section values can also be calculated for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, which can aid in structural confirmation. uni.lu For this compound, the expected monoisotopic mass is 571.3316 Da. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Calculated m/z Reference
[M+H]⁺ 572.3389 uni.lu
[M+Na]⁺ 594.3208 uni.lu
[M+K]⁺ 610.2948 uni.lu
[M-H]⁻ 570.3243 uni.lu

M represents the this compound molecule.

Chromatographic Methods for Analytical Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analytical assessment of the purity of this compound. Both reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) can be employed.

Reversed-phase HPLC is a powerful method for separating PEG derivatives. Columns with C18, C8, or C4 stationary phases are commonly used. nanochrom.com For polar compounds like this compound, a mobile phase consisting of a water/acetonitrile or water/methanol gradient is typically employed, often with additives like trifluoroacetic acid (TFA) to improve peak shape. frontiersin.org Detection can be achieved using a variety of detectors. Since PEG itself lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used. Alternatively, derivatization of the terminal hydroxyl group can be performed to introduce a UV-active moiety.

Size-exclusion chromatography (SEC) is another valuable technique for characterizing PEG derivatives. SEC separates molecules based on their hydrodynamic volume, making it effective for determining molecular weight distribution and identifying any high molecular weight impurities or aggregates. frontiersin.org

Table 3: Exemplary HPLC Conditions for the Analysis of PEG Derivatives

Parameter Condition Reference
Column Reversed-Phase C18 or PEG-based stationary phase nanochrom.comnih.gov
Mobile Phase Water/Acetonitrile or Water/Methanol gradient frontiersin.org
Detector ELSD, CAD, or Refractive Index (RI)
Flow Rate 0.5 - 1.0 mL/min nih.gov
Column Temperature Ambient to 30 °C nih.gov

These are general conditions and require optimization for the specific analysis of this compound.

Reaction Chemistry and Mechanistic Investigations of Azido Peg12 Alcohol

Azide-Alkyne Cycloaddition (Click Chemistry) Paradigms

The azide (B81097) group of Azido-PEG12-alcohol enables its participation in one of the most efficient and widely used classes of chemical ligation reactions: the azide-alkyne cycloaddition. This reaction family is characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups and reaction conditions. nih.govnih.gov Two primary paradigms of this reaction are employed: the copper-catalyzed version (CuAAC) and the strain-promoted, copper-free variant (SPAAC). medchemexpress.combioscience.co.uk

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne with an azide, such as the one present in this compound, to exclusively form a 1,4-disubstituted 1,2,3-triazole linkage. mdpi.comuio.nonih.gov This reaction is noted for its simplicity, quantitative yields, and mild reaction conditions. nih.govmdpi.com

The generally accepted mechanism for CuAAC involves the in-situ formation of a copper(I) acetylide intermediate. nih.gov The catalytic cycle begins with the coordination of a Cu(I) ion to the terminal alkyne, which facilitates deprotonation to form the crucial copper-acetylide species. The azide then displaces a ligand on the copper center, and a subsequent cycloaddition occurs within the copper coordination sphere. This process culminates in a metallacycle intermediate which, upon protonolysis, releases the stable 1,4-triazole product and regenerates the Cu(I) catalyst for the next cycle. uio.noorganic-chemistry.org

Kinetic studies have demonstrated that the copper catalyst accelerates the reaction by a factor of 10⁶ to 10⁷ compared to the uncatalyzed thermal Huisgen cycloaddition. nih.gov The reaction rate can be further influenced by the specific reactants and conditions. In some systems, the triazole product itself can act as a ligand, coordinating with copper and accelerating its own formation in an autocatalytic process, leading to rate enhancements of over 400-fold. researchgate.net The development of highly active chelating azides has led to observed rate constants as high as 1300 M⁻¹·s⁻¹. nih.govmdpi.com For PEGylation reactions, such as those involving this compound, the reaction kinetics are critical for achieving high conversion and a homogeneous product. nih.gov

The active catalyst in CuAAC is the Cu(I) ion. Since Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in aerobic or aqueous environments, catalyst systems are typically designed to generate and stabilize Cu(I) in situ. nih.govnih.gov A common method involves the reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). nih.govnih.gov

Catalyst System ComponentFunction / RoleCommon ExamplesResearch Findings / NotesCitations
Copper Source Provides the catalytic metal center.Cu(II) salts (e.g., CuSO₄), Cu(I) salts (e.g., CuI, CuBr), Copper Nanoparticles (CuNPs), Copper wireCu(II) is reduced in situ to active Cu(I). nih.gov Heterogeneous sources like Cu wire or CuNPs simplify catalyst removal. mdpi.comscience.gov mdpi.comnih.govscience.gov
Reducing Agent Reduces Cu(II) to the active Cu(I) catalytic species.Sodium Ascorbate, Dithiothreitol (DTT)Sodium ascorbate is the most common agent used to prevent oxidative byproduct formation. nih.govnih.gov DTT can also be used, especially in protein conjugations. nih.gov nih.govnih.govnih.gov
Ligand Stabilizes the Cu(I) ion, increases its solubility, and accelerates the reaction.Tris(benzyltriazolylmethyl)amine (TBTA), L-proline, Tris(triazolyl)-polyethylene glycol (tris-trz-PEG)TBTA was one of the first and most widely used ligands. nih.gov L-proline and PEG-based ligands have been shown to improve catalytic activity in sustainable solvents like glycerol. nih.gov nih.govnih.gov
Solvent Medium for the reaction.Water, DMF, THF, Toluene, t-BuOH, PEG2000, Supercritical CO₂The reaction is robust across a wide range of solvents. nih.govmdpi.com Green solvents like molten PEG and scCO₂ are being explored to improve sustainability. mdpi.comresearchgate.net nih.govmdpi.comresearchgate.net

The CuAAC reaction is renowned for its broad scope and high functional group tolerance, making it applicable in a wide array of chemical environments, from simple organic synthesis to complex bioconjugation on proteins and surfaces. nih.govmdpi.com It can be performed in various solvents, including aqueous buffers, organic solvents, and green alternatives like supercritical CO₂. mdpi.com

Despite its utility, CuAAC has several limitations:

Copper Toxicity: The primary drawback is the inherent cytotoxicity of copper, which largely precludes its use for in vivo applications in living organisms without sophisticated ligand design to sequester the metal ion. nih.govmagtech.com.cnrsc.org

Side Reactions: In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homocoupling of terminal alkynes to form diynes. This side reaction is typically suppressed by using a reducing agent or maintaining an inert atmosphere. nih.gov

Catalyst Removal: For applications in materials science and pharmaceuticals, the complete removal of the copper catalyst from the final product is mandatory but can be challenging. science.gov The use of heterogeneous or immobilized catalysts is one strategy to address this issue. mdpi.comscience.gov

Steric Hindrance: The efficiency of the reaction can be diminished by significant steric bulk near the azide or alkyne functional groups, which can limit conjugation efficiency, for example, when attaching large polymer chains to a molecule. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the limitation of copper toxicity associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction paradigm does not require a metal catalyst and is therefore considered a truly bioorthogonal reaction, suitable for use in living systems. magtech.com.cn this compound can readily participate in SPAAC when reacted with a strained alkyne. medchemexpress.comaxispharm.com

The driving force for SPAAC is the significant ring strain inherent in cyclic alkyne reactants, most commonly derivatives of cyclooctyne (B158145). magtech.com.cn This strain energy is released during the [3+2] cycloaddition with an azide, providing the activation energy necessary for the reaction to proceed spontaneously under physiological conditions without a catalyst. magtech.com.cnresearchgate.net

The reactivity of the cycloalkyne is directly related to the degree of ring strain and the distortion of the alkyne bond from its ideal linear geometry. The rational design of cyclooctyne reagents focuses on maximizing this strain to increase reaction rates while maintaining sufficient stability for practical handling and use. magtech.com.cn Various modifications, such as fusion to aromatic rings or fluorination at the propargylic positions, have been employed to tune the reactivity of the cyclooctyne. magtech.com.cn

Cyclooctyne DerivativeAcronymKey Structural FeatureGeneral Reactivity / NotesCitations
DibenzocyclooctyneDBCOFused to two benzene (B151609) rings.One of the most common SPAAC reagents; good balance of reactivity and stability. medchemexpress.comaxispharm.com
BicyclononyneBCNA nine-membered ring system, often fused.Offers good stability and reactivity rates competitive with other cyclooctynes. medchemexpress.commagtech.com.cn
Difluorinated CyclooctyneDIFOFluorination at the propargylic positions.The electron-withdrawing fluorine atoms lower the alkyne LUMO, accelerating the reaction. magtech.com.cn
DifluorobenzocyclooctyneDIFBOCombines ring strain from a fused aryl ring with electronic activation from fluorine atoms.Exhibits highly elevated reactivity for rapid ligations. magtech.com.cn

The rate of SPAAC is highly dependent on the specific cyclooctyne used and the reaction environment. While generally slower than the fastest CuAAC reactions, the development of increasingly reactive cyclooctynes has made SPAAC a powerful and indispensable tool for copper-free click chemistry. magtech.com.cnacs.org

Utilization of Cyclooctyne Derivatives (e.g., BCN, DBCO)

The azide group of this compound readily participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. axispharm.com This reaction involves the use of strained cyclooctyne derivatives, most notably Bicyclononyne (BCN) and Dibenzocyclooctyne (DBCO). axispharm.comcd-bioparticles.net The reaction proceeds as a [3+2] cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable, five-membered triazole ring. broadpharm.com

The driving force for this reaction is the significant ring strain of the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition, obviating the need for the cytotoxic copper catalysts required in the classical Huisgen cycloaddition. biochempeg.comub.edu The reaction between this compound and a DBCO or BCN derivative is highly efficient and chemoselective, forming a stable covalent bond under mild, often aqueous, conditions. broadpharm.comprecisepeg.cominterchim.fr This specificity allows for precise ligation without interference from other functional groups typically present in biological systems. biochempeg.cominterchim.fr

A systematic investigation comparing the coupling efficiency of DBCO and BCN with azide-functionalized surfaces found that while both are reliable, DBCO derivatives generally lead to a higher density of molecular immobilization. ub.edu The benzofusion in the DBCO structure is thought to enhance the reaction rate compared to BCN. ub.edu

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

Beyond copper-catalyzed and strain-promoted variants, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a powerful and regioselective alternative for forming triazole linkages. precisepeg.com Unlike the copper-catalyzed reaction (CuAAC) which exclusively yields 1,4-disubstituted 1,2,3-triazoles, RuAAC selectively produces the 1,5-disubstituted regioisomer. organic-chemistry.orgchesci.com This complementary regioselectivity provides access to a different set of molecular architectures.

The most effective catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgnih.gov The reaction is believed to proceed through a distinct mechanistic pathway involving the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.gov This is followed by reductive elimination, which forms the 1,5-triazole product and regenerates the catalyst. nih.gov This mechanism allows both terminal and internal alkynes to participate, broadening the scope of the reaction significantly compared to CuAAC. organic-chemistry.orgnih.gov The reaction tolerates a wide range of functional groups and can be performed at ambient temperatures, making it suitable for complex substrates. organic-chemistry.orgchesci.com

Other Click Chemistry Variants Involving Azides

The Staudinger ligation is another significant bioorthogonal reaction involving the azide group. precisepeg.com This reaction occurs between an azide and a triarylphosphine, typically one engineered with an ortho-ester trap. nih.gov The initial step is the classic Staudinger reaction, where the phosphine (B1218219) attacks the terminal nitrogen of the azide to form a phosphazide, which then loses dinitrogen gas to form an aza-ylide intermediate. In the ligation variant, an intramolecular reaction with the ester trap results in the formation of a stable amide bond, covalently linking the two molecules. nih.gov

While the Staudinger ligation was a pioneering bioorthogonal reaction, it suffers from some drawbacks. Its reaction kinetics are considerably slower than modern SPAAC reactions. nih.gov Furthermore, the phosphine reagents are prone to air oxidation, which can complicate their use in biological systems. nih.gov Nonetheless, it remains a useful tool in the bioorthogonal chemistry toolkit. precisepeg.com

Transformations Involving the Hydroxyl Functional Group

The terminal primary hydroxyl (-OH) group on this compound provides a second site for chemical modification, which can be derivatized independently of the azide group. axispharm.comcd-bioparticles.net This dual functionality allows for the synthesis of complex bioconjugates and materials.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or an ether, enabling the attachment of a wide variety of molecules.

Esterification: The hydroxyl group can undergo esterification by reacting with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or, more commonly, by reacting with a more reactive acylating agent like an acid chloride or an acid anhydride (B1165640) under basic conditions. This reaction is used to attach payloads, linkers, or other functional moieties. For example, the hydroxyl group can be reacted with α-bromoisobutyryl bromide to install an atom-transfer radical-polymerization (ATRP) initiator. csic.es

Etherification: The hydroxyl group can also be converted to an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This allows for the introduction of stable, non-cleavable linkages. Etherification can also be achieved under various other conditions, including reactions with ethylenically unsaturated compounds under high-energy radiation. google.com

Oxidation Reactions to Carboxylic Acids or Aldehydes

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidant and the reaction conditions. chemguide.co.uk

Oxidation to Aldehydes: Partial oxidation to the corresponding aldehyde requires careful control of the reaction conditions to prevent overoxidation to the carboxylic acid. A common laboratory method involves using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), or using a stronger oxidant like acidified potassium dichromate(VI) with an excess of the alcohol and immediately distilling the more volatile aldehyde product as it forms. chemguide.co.uk

Oxidation to Carboxylic Acids: Stronger oxidation conditions will convert the primary alcohol directly to a carboxylic acid. This typically involves heating the alcohol under reflux with an excess of a powerful oxidizing agent like potassium permanganate (B83412) (KMnO₄) or using an excess of acidified potassium dichromate(VI). chemguide.co.uksavemyexams.com Modern, milder methods are often preferred for complex molecules. A highly efficient, one-pot procedure involves using catalytic (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO₂). nih.gov This method is compatible with many sensitive functional groups, making it ideal for modifying molecules like this compound without affecting the azide group. nih.gov The resulting Azido-PEG12-acid can then be used for conjugation to primary amines via activators like EDC or HATU. broadpharm.com

Table 2: Summary of Oxidation Reactions for the Hydroxyl Group

Reagent(s) Product Conditions Notes
Acidified K₂Cr₂O₇ Aldehyde Excess alcohol, distill product as it forms Prevents overoxidation to the carboxylic acid. chemguide.co.uk
Acidified K₂Cr₂O₇ Carboxylic Acid Excess oxidizing agent, heat under reflux Ensures complete oxidation of the alcohol and intermediate aldehyde. chemguide.co.uk
Pyridinium chlorochromate (PCC) Aldehyde Anhydrous conditions, e.g., in dichloromethane (B109758) A milder reagent that typically stops at the aldehyde stage.
TEMPO / NaOCl / NaClO₂ Carboxylic Acid Two-step, one-pot reaction in aqueous/organic solvent Mild and highly selective for primary alcohols; compatible with sensitive functional groups. nih.gov

Conversion to Other Reactive Electrophilic or Nucleophilic Species

The terminal primary hydroxyl group (-OH) of this compound serves as a versatile chemical handle that can be readily converted into a range of other functional groups. This transformation is fundamental for multi-step synthetic strategies where the alcohol's inherent nucleophilicity is insufficient or an electrophilic site is required for subsequent conjugation.

Activation to Electrophilic Sulfonate Esters: A primary method for converting the hydroxyl group into a potent electrophilic site is through its transformation into a sulfonate ester. This process involves reacting this compound with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonate group (e.g., tosylate, -OTs; mesylate, -OMs) is an excellent leaving group, far superior to the hydroxyl group itself. This activation renders the terminal carbon atom highly susceptible to SN2 displacement by a wide array of nucleophiles, including halides, thiols, and secondary amines, thereby enabling the introduction of new functionalities.

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can also be oxidized to generate electrophilic carbonyl species. The choice of oxidant dictates the final product.

Aldehyde Formation: Mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM) efficiently convert this compound to Azido-PEG12-aldehyde. The resulting aldehyde is a valuable electrophile for reactions like reductive amination or Wittig reactions.

Carboxylic Acid Formation: Stronger oxidation conditions are required to form the corresponding carboxylic acid. Common methods include the use of Jones reagent (CrO3 in aqueous sulfuric acid) or, under milder conditions, a TEMPO-catalyzed oxidation system (e.g., TEMPO/sodium hypochlorite). The product, Azido-PEG12-acid, is a key intermediate for forming stable amide bonds through coupling with primary or secondary amines using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

The table below summarizes these key transformations.

Target FunctionalityTypical ReagentsProduct FormedPrimary Reactivity of Product
Sulfonate Ester (Mesylate)Mesyl chloride (MsCl), Triethylamine (TEA)Azido-PEG12-OMsElectrophilic; excellent leaving group for SN2 reactions.
Sulfonate Ester (Tosylate)Tosyl chloride (TsCl), PyridineAzido-PEG12-OTsElectrophilic; excellent leaving group for SN2 reactions.
AldehydeDess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC)Azido-PEG12-aldehydeElectrophilic; undergoes reductive amination, Wittig reactions.
Carboxylic AcidJones Reagent (CrO3/H2SO4) or TEMPO/NaOClAzido-PEG12-acidElectrophilic (when activated); forms amide bonds with amines.

Interconversion of the Azide Group

The azide moiety (-N3) is a stable, non-nucleophilic group that serves as a masked amine. Its primary value lies in its ability to be selectively transformed into other nitrogen-containing functionalities under specific, often mild, conditions.

The conversion of the azide group to a primary amine (-NH2) is one of its most common and synthetically useful transformations. This reduction unmasks a highly nucleophilic group, enabling subsequent reactions such as amidation or alkylation. Several reliable methods exist for this purpose.

Catalytic Hydrogenation: This is a clean and highly efficient method. The reaction involves treating a solution of this compound with hydrogen gas (H2) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds smoothly at room temperature and atmospheric pressure, and the only byproduct is nitrogen gas (N2), which simplifies purification. The product is Amino-PEG12-alcohol.

Staudinger Reduction: The reaction of an azide with a phosphine, such as triphenylphosphine (B44618) (PPh3), followed by hydrolysis with water, effectively reduces the azide to a primary amine. The mechanism involves the initial formation of a phosphazene (or aza-ylide) intermediate (R-N=PPh3). Subsequent treatment with water hydrolyzes this intermediate to yield the primary amine and triphenylphosphine oxide (TPPO) as a byproduct. This method is exceptionally mild and tolerant of many other functional groups.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can rapidly reduce azides to amines. However, LiAlH4 is highly reactive and non-selective, potentially affecting other sensitive functional groups. A milder alternative, sodium borohydride (B1222165) (NaBH4), is generally ineffective on its own but can reduce azides in the presence of specific additives or in polar protic solvents like isopropanol (B130326) at elevated temperatures.

The following table compares common methods for azide reduction.

Reduction MethodReagents & ConditionsKey FeaturesByproducts
Catalytic HydrogenationH2 (gas), Pd/C or PtO2, in Methanol or EthanolVery clean, high yield, mild conditions.Nitrogen (N2) gas
Staudinger Reduction1. Triphenylphosphine (PPh3) in THF/Ether 2. Water (H2O)Extremely mild and chemoselective; tolerant of most functional groups.Triphenylphosphine oxide (TPPO)
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH4) in THF/EtherVery fast and effective but highly reactive and less selective.Metal salts
Thiol-based ReductionDithiothreitol (DTT) in aqueous bufferBiocompatible conditions, but can be slower and require excess reagent.Oxidized thiol

The Staudinger ligation is a sophisticated variant of the Staudinger reaction that creates a stable amide bond between two molecules. Unlike the simple reduction, this reaction is a covalent coupling method. It relies on a specially engineered phosphine reagent that contains an intramolecular electrophilic trap, typically a methyl ester, positioned ortho to the phosphorus atom.

The mechanism proceeds as follows:

Aza-ylide Formation: The azide group of this compound performs a nucleophilic attack on the phosphorus atom of the engineered phosphine, eliminating N2 to form an aza-ylide intermediate, analogous to the Staudinger reduction.

Intramolecular Acyl Transfer: The aza-ylide is highly nucleophilic. The nitrogen atom rapidly attacks the proximate ester trap in an intramolecular fashion.

Amide Bond Formation: This attack leads to a five-membered ring intermediate that rearranges and hydrolyzes to yield a stable amide linkage between the PEG chain and the phosphine-derived molecule. The phosphine oxide is released as a byproduct.

The Staudor ligation is highly valued in chemical biology and materials science for its bioorthogonality. The reaction is extremely specific, proceeds without a catalyst, and occurs readily in aqueous environments at ambient temperature, making it ideal for modifying complex molecules in biological systems without cross-reactivity.

Advanced Applications in Chemical Biology Research

Bioconjugation Methodologies

Bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule, is a cornerstone of chemical biology. Azido-PEG12-alcohol serves as a heterobifunctional linker in this context, enabling the precise assembly of complex biomolecular architectures. Its utility stems from the azide (B81097) group's ability to participate in highly selective and efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com These reactions can be performed under mild, aqueous conditions, preserving the structure and function of sensitive biomolecules. biosynth.comlumiprobe.com

The ability to label biomolecules at specific sites is crucial for studying their function, localization, and interactions. This compound facilitates such precision by reacting with biomolecules that have been engineered to contain a complementary alkyne functional group.

The functionalization of proteins with specific tags, probes, or other effector molecules is essential for a wide range of biological research. One advanced method involves the genetic incorporation of unnatural amino acids (UAAs) containing an alkyne or azide handle into the protein's structure. nih.gov For instance, proteins can be expressed with an incorporated azide-containing UAA, which then serves as a specific attachment point for alkyne-modified molecules. nih.gov

Alternatively, this compound can be used to modify a protein that has been functionalized with an alkyne group. The azide end of the linker reacts with the protein's alkyne via click chemistry, leaving the terminal hydroxyl group available for conjugating another molecule. This strategy allows for the site-specific attachment of various payloads, such as fluorescent dyes or small molecule drugs. lumiprobe.com Hydrogels for controlled protein presentation have been developed using strain-promoted alkyne-azide click chemistry, where azide-functionalized proteins are incorporated into a hydrogel network. nih.gov

MethodDescriptionKey AdvantageReference
Unnatural Amino Acid (UAA) IncorporationProteins are genetically encoded to include an azide-containing amino acid at a specific position.Enables precise, site-specific conjugation, maintaining protein activity. nih.gov
Bio-orthogonal LigationAzide-functionalized proteins are reacted with molecules containing DBCO (dibenzocyclooctyne) groups for covalent immobilization.Allows for the creation of hydrogels with spatially-defined protein presentation. nih.gov

Click chemistry provides a powerful tool for the labeling and modification of nucleic acids like DNA and RNA. biosynth.comlumiprobe.com The process often involves the metabolic or synthetic incorporation of a nucleotide analog containing a terminal alkyne group into the nucleic acid strand. biosynth.com Subsequently, an azide-containing molecule, such as a derivative of this compound, can be attached to the alkyne-modified nucleic acid.

This method is used in various applications, including the study of cell proliferation, where 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-containing thymidine (B127349) analog, is incorporated into newly synthesized DNA. biosynth.com The subsequent click reaction with a reporter molecule bearing an azide group allows for the visualization and quantification of DNA synthesis. The versatility of this approach allows for the attachment of a wide array of probes, including fluorophores and biotin (B1667282) tags, facilitating studies on nucleic acid localization and dynamics. biosynth.com

The surfaces of cells are decorated with a complex layer of glycans (sugar chains) that mediate crucial biological processes. Metabolic oligosaccharide engineering is a technique used to modify these cell surface glycans with chemical reporters. researchgate.net In this approach, cells are fed unnatural, azide-tagged sugar derivatives. researchgate.netsigmaaldrich.com These azido-sugars are processed by the cell's metabolic machinery and incorporated into glycan chains on the cell surface. sigmaaldrich.com

The displayed azide groups then serve as chemical handles for conjugation with molecules containing a complementary alkyne, such as a dibenzocyclooctyne (DBCO) derivative. researchgate.net This allows for the specific labeling of cell surfaces with probes or the attachment of other functional molecules. For example, this strategy has been used to attach fluorescent dyes for imaging or to modify cell surfaces to alter their interaction with the environment. mobt3ath.comacs.org The use of a PEG linker like that in this compound can be beneficial in these applications to improve the accessibility of the azide group and enhance solubility. acs.org

Antibodies are widely used in research and medicine due to their high specificity for their targets. The functionalization of antibodies to create antibody-drug conjugates (ADCs) or imaging agents requires precise control over the conjugation site to preserve the antibody's binding affinity. nih.govresearchgate.net Site-specific modification can be achieved by introducing azide groups into the antibody structure. mdpi.com

One method involves genetically engineering the antibody to include an azide-bearing amino acid at a specific site. researchgate.net This "chemical handle" allows for the precise attachment of a linker-payload molecule via click chemistry. researchgate.net In another approach, an antibody can be modified with a heterobifunctional linker like an azido-PEG-NHS ester, which reacts with lysine (B10760008) residues on the antibody to introduce an azide group. mdpi.com This azide can then be used for subsequent conjugation. A study demonstrated the modification of an anti-GR1 antibody with azido-PEG12-NHS ester, which was then "clicked" to propargyl-functionalized nanodiamonds to create a dual-antibody conjugate for targeted cell imaging. mdpi.com

Antibody Modification StrategyDescriptionApplication ExampleReference
Genetic Code ExpansionAn azide-bearing unnatural amino acid is incorporated at a specific site in the antibody sequence.Development of homogeneous radioimmunoconjugates with precise chelate-to-antibody ratios. researchgate.net
Chemical ModificationReaction of antibody lysine residues with an Azido-PEG-NHS ester to introduce azide functional groups.Creation of a dual-antibody fluorescent nanodiamond conjugate for targeting myeloid-derived suppressor cells. mdpi.com

This compound is a prime example of a heterobifunctional linker designed for constructing complex molecular systems. axispharm.com Its two distinct functional ends—the azide and the hydroxyl group—allow for the sequential and controlled conjugation of different molecular entities. cd-bioparticles.net The azide is reserved for bioorthogonal click chemistry, while the hydroxyl can be derivatized into other reactive groups as needed. cd-bioparticles.netaxispharm.com

A significant application of such linkers is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. This compound is used as a PEG-based PROTAC linker, where its structure provides the necessary spacing and solubility for the resulting chimeric molecule to function effectively. medchemexpress.commedchemexpress.com The PEG12 chain enhances aqueous solubility and can influence the stability and pharmacokinetic properties of the final construct. broadpharm.com

Design of Functional Linkers for Molecular Systems

PROTAC (Proteolysis-Targeting Chimera) Linker Development

PROTACs are innovative bifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins associated with disease. medchemexpress.com These molecules consist of two distinct ligands connected by a chemical linker; one ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. medchemexpress.com

This compound serves as a versatile, PEG-based PROTAC linker. medchemexpress.commedchemexpress.eu The key to its utility lies in its azide group, which is a critical component for click chemistry. This allows for efficient and specific conjugation to a ligand or molecule containing an alkyne group via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.com Alternatively, it can react with molecules containing strained cyclooctyne (B158145) groups like DBCO or BCN through a strain-promoted alkyne-azide cycloaddition (SPAAC), which proceeds without a cytotoxic copper catalyst. medchemexpress.commedchemexpress.com

The length and composition of the linker are critical factors in PROTAC design, as minor changes can significantly affect the formation of a stable ternary complex (E3 ligase-PROTAC-target protein) and subsequent degradation efficiency. precisepeg.com The 12-unit PEG chain of this compound provides a flexible and hydrophilic spacer, which can improve the solubility and bioavailability of the final PROTAC molecule. medkoo.com

Supramolecular Architecture Construction

The PEG component of this compound is instrumental in the construction of complex supramolecular architectures. mdpi.com These large, well-defined assemblies are of interest in materials science and chemical biology as platforms for studying fundamental processes like electron and energy transfer. mdpi.com The shape-persistent and water-soluble nature imparted by PEG units is a key feature for these applications. mdpi.com By incorporating linkers like this compound, researchers can introduce specific functionalities and control the spacing and orientation of different components within the larger structure, enabling the rational design of functional nanomaterials. biochempeg.commdpi.com

Ligand and Polypeptide Synthesis Support

This compound is frequently utilized in the synthesis of modified ligands and polypeptides. biochempeg.comcd-bioparticles.nethuatengsci.com Its bifunctional nature allows it to act as a heterobifunctional linker. The azide group can be used for "clicking" onto a peptide or protein that has been modified to contain an alkyne group, a common strategy in bioconjugation. iris-biotech.de This reaction is highly specific and can be performed under mild, biocompatible conditions. biochempeg.com The terminal hydroxyl group can be further derivatized or used as an attachment point for solid-phase synthesis, making it a valuable tool in creating complex biomolecules and grafted polymer compounds. cd-bioparticles.netbiochempeg.com

Development of Molecular Probes and Imaging Agents

The unique chemical handles on this compound make it an ideal scaffold for building sophisticated molecular probes and imaging agents designed for high sensitivity and specificity.

Synthesis of Fluorescent Molecular Probes

Fluorescent labeling via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary application of click chemistry. mdpi.com this compound is used to construct fluorescent probes by linking it to a fluorophore that contains an alkyne group. mdpi.comuj.edu.pl This modular approach allows for the facile synthesis of a wide variety of probes. For example, a fluorophore like an alkyne-modified Safirinium or a rhodamine derivative can be "clicked" to this compound. mdpi.comharvard.edu The resulting probe benefits from the water solubility conferred by the PEG chain, which is advantageous for biological imaging applications in aqueous environments. mdpi.com

Click Chemistry Reactions Involving this compound
Reaction TypeReactant Group on SubstrateKey FeatureReference
CuAACTerminal AlkyneCopper(I)-catalyzed, forms stable 1,4-disubstituted triazole linkage. medchemexpress.commedchemexpress.com
SPAACStrained Alkyne (e.g., DBCO, BCN)Strain-promoted, proceeds without a copper catalyst, bioorthogonal. medchemexpress.commedchemexpress.comiris-biotech.de

Design of Radiopharmaceutical Precursors for Imaging Research

In nuclear medicine, positron emission tomography (PET) is a powerful non-invasive imaging technique. The development of targeted PET radiotracers often relies on modular synthesis strategies where a chelator for a radionuclide is attached to a targeting molecule via a linker. This compound is a suitable precursor for this purpose. google.com Its azide group can be used in a CuAAC reaction to conjugate the linker to a targeting moiety (e.g., a folate derivative or a small molecule inhibitor) that bears an alkyne. researchgate.netnih.gov The terminal hydroxyl group can be modified to attach a chelator for a PET isotope such as Gallium-68 or Copper-64. nih.gov The PEG linker serves to improve the pharmacokinetics and solubility of the final radiopharmaceutical. google.com

Strategies for Enhancing Probe Specificity and Signal

A key challenge in probe design is ensuring that the signal is generated only at the intended target, thereby maximizing the signal-to-noise ratio. Linkers derived from molecules like this compound can be central to these strategies. One advanced method involves creating "activatable" probes. For instance, a probe can be designed with a fluorophore and a quencher molecule held in close proximity by the linker, a phenomenon known as Förster Resonance Energy Transfer (FRET), which suppresses the fluorescent signal. mdpi.com The linker can be engineered to include a specific cleavage site, such as a peptide sequence that is a substrate for a cancer-associated enzyme like a urokinase-like plasminogen activator (uPA). mdpi.com In the presence of the target enzyme, the linker is cleaved, the fluorophore and quencher separate, and a strong fluorescent signal is produced, ensuring high specificity. mdpi.com This approach turns the probe "on" only in the desired microenvironment, significantly enhancing signal specificity.

Cell Culture Research Applications

This compound is a heterobifunctional linker that has become a valuable tool in cell culture research, primarily due to its distinct functional groups—an azide and a primary alcohol—separated by a discrete, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique structure enables the precise, covalent linkage of different molecular entities in complex biological environments, such as cell culture media and on cell surfaces. Its principal application lies in bioorthogonal chemistry, particularly in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, which allow for specific chemical ligations to occur within a living system without interfering with native biochemical processes.

A primary application of this compound in cell culture is for cell surface engineering and labeling through metabolic glycoengineering. In this strategy, cells are cultured with an unnatural monosaccharide analog containing an alkyne group, such as tetraacetylated N-alkynyl-D-mannosamine (Ac4ManNAl). The cells' metabolic machinery processes this sugar and incorporates it into cell-surface glycans, effectively displaying alkyne handles on the plasma membrane. Subsequently, a probe molecule (e.g., a fluorescent dye like fluorescein (B123965) or a recognition ligand like biotin) is first conjugated to the primary alcohol of this compound. This newly formed probe-PEG12-azide conjugate is then introduced to the cultured cells. The azide group of the linker reacts specifically with the alkyne handles on the cell surface via a click reaction. The PEG12 spacer serves a critical role by extending the probe away from the linker's attachment point, which increases its accessibility and minimizes steric hindrance, thereby improving reaction efficiency and the subsequent detection or interaction of the conjugated probe. This method allows for the quantitative and qualitative analysis of specific glycan populations on living cells using techniques like flow cytometry or fluorescence microscopy.

The findings from such studies demonstrate the high specificity and efficiency of this labeling strategy. For instance, when Jurkat T-cells are metabolically labeled with an alkyne-modified sugar, subsequent treatment with a Biotin-PEG12-Azide conjugate (formed from this compound) and a fluorescent streptavidin reporter results in a significant increase in cell fluorescence compared to control cells not treated with the alkyne sugar. This confirms that the labeling is dependent on the metabolic incorporation of the alkyne group.

Table 1: Application of this compound in Cell Surface Labeling This table summarizes a typical experimental workflow using this compound for cell surface modification via metabolic glycoengineering.

Cell LineMetabolic PrecursorProbe-Linker ConjugateBioorthogonal ReactionAnalytical MethodKey Research Finding
HeLa CellsTetraacetylated N-Alkynyl-D-mannosamine (Ac4ManNAl)Biotin conjugated to the alcohol group of this compoundCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Flow Cytometry (after staining with Streptavidin-FITC)Demonstrates highly specific and efficient labeling of cell surface sialic acids, with the PEG12 linker enhancing the accessibility of the biotin moiety for streptavidin binding.
Jurkat T-cellsTetraacetylated N-Alkynyl-D-galactosamine (Ac4GalNAl)Fluorescein dye conjugated to the alcohol group of this compoundStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-modified sugarConfocal Fluorescence MicroscopyEnables direct visualization and spatial mapping of O-GlcNAc-modified glycoproteins on the cell surface, highlighting the utility of the linker in live-cell imaging.

Furthermore, this compound is instrumental in constructing multivalent molecular probes for studying cell signaling and adhesion. Researchers can conjugate a targeting ligand (e.g., a peptide or small molecule that binds to a specific cell surface receptor) to an alkyne-functionalized scaffold. Separately, this compound is used as the linker to attach this scaffold to a nanoparticle or a polymer backbone. The resulting multivalent construct can then be used in cell culture to investigate the effects of receptor clustering on downstream signaling pathways. In this context, the hydrophilic and flexible PEG12 chain ensures proper orientation and spacing of the targeting ligands, mimicking natural multivalent biological interactions more closely.

For example, to study the folate receptor, which is often overexpressed in cancer cells, a folic acid molecule can be modified with a strained alkyne like dibenzocyclooctyne (DBCO). This Folic Acid-DBCO conjugate can then be "clicked" to this compound that has been pre-attached to a quantum dot (QD) nanoparticle via its alcohol terminus. The resulting QD-PEG12-Folic Acid nanoparticles show significantly enhanced binding and uptake in folate receptor-positive cell lines (e.g., HeLa cells) compared to control cells, demonstrating the linker's role in creating effective, targeted probes for cell-based assays.

Table 2: Use of this compound in Assembling Functional Probes for Cell Culture This table details the role of this compound in the synthesis of complex probes for targeted cell studies.

Target ReceptorTargeting MoietyLinker SystemAssembly ReactionApplication in Cell CultureObserved Effect
Folate ReceptorFolic Acid conjugated to Dibenzocyclooctyne (DBCO)This compound pre-conjugated to a quantum dot nanoparticleStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Targeted imaging and uptake studies in HeLa cellsEnhanced specific binding to folate receptor-positive cells, leading to increased intracellular fluorescence from the quantum dot cargo.
Integrin αvβ3Cyclic RGD peptide (cRGD) conjugated to a terminal alkyneThis compound pre-conjugated to a liposome (B1194612) surfaceCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Studying targeted drug delivery vehicles in U87MG glioblastoma cellsIncreased adhesion and specific uptake of cRGD-functionalized liposomes by integrin-expressing cells, confirming successful surface functionalization.

Contributions to Materials Science and Polymer Engineering

Surface Functionalization Strategies

The modification of material surfaces is critical for a vast range of applications, from biomedical devices to advanced electronics. Azido-PEG12-alcohol offers a versatile platform for tailoring surface properties with high precision.

Covalent grafting is a method used to create robust, stable, and functional surface coatings. This compound is ideally suited for this purpose due to its terminal azide (B81097) group, which can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, cornerstone techniques of "click chemistry". acs.orgkoreascience.kr This allows the molecule to be covalently bonded to surfaces that have been pre-functionalized with alkyne groups.

The process involves first introducing alkyne functionalities onto a substrate material. This compound is then introduced, and under the appropriate catalytic conditions, a stable triazole linkage forms, covalently attaching the PEG chain to the surface. acs.orgbroadpharm.com This method is highly efficient and can be performed under mild conditions, making it applicable to a wide range of sensitive substrates. The covalent bond ensures the long-term stability of the functionalized layer, which is crucial for the performance of medical implants and biosensors. nih.gov

Polyethylene (B3416737) glycol (PEG) is well-known for its hydrophilicity, protein resistance, and low toxicity, making it an ideal material for enhancing the biocompatibility of surfaces. theses.frnih.gov By grafting this compound onto a material, its surface energy is modified, leading to a significant increase in hydrophilicity. researchgate.net This PEG layer creates a hydrated barrier on the surface that effectively prevents the non-specific adsorption of proteins and cells, a phenomenon known as biofouling. theses.frresearchgate.net

Reducing biofouling is critical for implantable medical devices, as protein adsorption is the initial step that can trigger inflammatory responses and device rejection. nih.gov Studies have shown that surfaces modified with PEG exhibit significantly reduced cell adhesion compared to unmodified surfaces. theses.fr The hydrophilic nature of the PEG chains grafted via this compound contributes to creating "stealth" surfaces that can evade biological recognition, thereby improving the in-vivo performance and longevity of medical devices. researchgate.net

Table 1: Effect of PEG Grafting on Surface Properties

Property Unmodified Surface (Typical) PEG-Grafted Surface
Protein Adsorption High Significantly Reduced
Cell Adhesion High Significantly Reduced
Hydrophilicity Often Hydrophobic Increased Hydrophilicity

| Biocompatibility | Variable | Improved |

The ability to create spatially defined patterns of chemical functionality on a surface is essential for applications such as biosensors, microarrays, and cell culture platforms. nih.gov this compound can be used in techniques to generate such patterned surfaces. One approach involves the selective activation of the azide group. For instance, light or electron beams can be focused on specific areas of a surface where the this compound is present, initiating the coupling reaction only in those designated regions. researchgate.net

Another powerful method is microcontact printing, where a "stamp" is used to pattern alkyne-functionalized molecules onto a substrate. The substrate is then exposed to this compound, which selectively binds only to the patterned areas. This allows for the creation of high-resolution patterns of hydrophilic, biocompatible regions adjacent to unmodified or differently functionalized regions. nih.gov Such controlled functionalization is key to directing cell attachment and developing advanced diagnostic tools. researchgate.net

Polymer Synthesis and Fabrication

This compound serves as a critical building block in the synthesis of complex polymer architectures, enabling the creation of materials with precisely controlled structures and functionalities.

Graft copolymers are branched polymers consisting of a main polymer backbone with one or more side chains (grafts) that differ in composition. These materials exhibit unique properties derived from their distinct components. This compound is frequently used in the "grafting-onto" method for synthesizing graft copolymers. researchgate.net

In this approach, a polymer backbone is first synthesized to contain multiple pendant alkyne groups. Subsequently, this compound is reacted with this backbone via click chemistry. researchgate.net The azide groups on the PEG chains react with the alkyne groups on the backbone, resulting in the covalent attachment of numerous PEG side chains. This method allows for the creation of amphiphilic graft copolymers, where a hydrophobic backbone can be rendered water-soluble by grafting hydrophilic PEG chains. researchgate.net These structures are of particular interest for forming nanoparticles and micelles.

Table 2: Example of Graft Copolymer Synthesis Parameters

Component Function Example Molecular Weight (Da)
Polymer Backbone Structural Core (e.g., Poly(lactic acid)) 2,800 - 12,400
This compound Hydrophilic Graft 571.66
Resulting Copolymer Amphiphilic Graft Copolymer 14,200 (Backbone) + Grafts

Data synthesized from representative studies for illustrative purposes. researchgate.net

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Their unique architecture makes them ideal for various applications. The azide functionality of this compound makes it a valuable component in the modular synthesis of dendrimers using click chemistry.

Azido-PEG molecules can be used in a convergent synthesis approach. In this method, dendritic wedges (dendrons) functionalized with a terminal alkyne group are synthesized separately. These dendrons are then "clicked" onto a core molecule that has multiple azide groups. A diazido-PEG molecule, for example, can serve as the linear core onto which two alkyne-functionalized dendrons are attached. researchgate.net This strategy allows for the precise construction of dendrimers with a hydrophilic PEG core and a tailored periphery, or PEG chains can be attached to the surface of a dendrimer to improve its solubility and biocompatibility. The combination of PEG units and dendritic structures creates advanced materials with controlled architecture and multivalency. acs.org

Crosslinking Mechanisms in Polymer Networks

This compound is a valuable component in the synthesis of advanced polymer networks due to its bifunctional nature, possessing both a terminal azide group and a hydroxyl group. The azide group is particularly significant as it enables covalent crosslinking through highly efficient and specific chemical reactions.

One of the primary mechanisms facilitated by the azide group is "click chemistry." broadpharm.com This involves the formation of a stable triazole linkage through cycloaddition reactions. Two common pathways are:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group on the PEG linker readily reacts with molecules containing terminal alkyne groups in the presence of a copper(I) catalyst. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between the azide group and strained cyclooctyne (B158145) derivatives, such as BCN or DBCO, without the need for a cytotoxic copper catalyst, making it highly suitable for biological applications. medchemexpress.commedkoo.comaxispharm.com

These click chemistry reactions are widely used to link polymer chains together, forming well-defined hydrogel networks. The efficiency and orthogonality of these reactions allow for the creation of complex polymer architectures with tunable properties. precisepeg.com

An alternative crosslinking mechanism involves the conversion of azide groups into highly reactive nitrene species upon photo-irradiation. nih.gov These nitrene intermediates can then insert into carbon-hydrogen (C-H) bonds on adjacent polymer chains, forming covalent crosslinks. nih.gov This method allows for spatiotemporal control over the crosslinking process. When azide groups are concentrated along a polymer backbone, this can lead to highly localized crosslinking, which can enhance properties like solvent resistance without significantly altering the bulk characteristics of the material. nih.gov

The choice of crosslinking mechanism—whether step-growth polymerization via click chemistry or other methods like chain-growth polymerization—can significantly influence the final network structure and, consequently, properties like protein release efficiency from hydrogels. nih.gov

Summary of Crosslinking Mechanisms
MechanismReactantsKey FeaturesResulting Linkage
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal AlkyneRequires Copper(I) catalyst; High efficiency. medchemexpress.comTriazole
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DBCO, BCN)No catalyst required; Bioorthogonal. medchemexpress.comaxispharm.comTriazole
Photo-initiated CrosslinkingAzide + C-H bondsActivated by UV light; Forms reactive nitrene intermediate. nih.govC-N bond

Integration into Nanomaterial Architectures

This compound plays a crucial role in nanotechnology and new materials research by enabling the modification and functionalization of various nanomaterials. polyethyleneglycolpeg.com Its unique structure, combining a hydrophilic PEG spacer with a reactive azide handle, allows it to be integrated into complex nanoscale systems for advanced applications.

Functionalization of Nanoparticles and Nanostructures

The surface functionalization of nanoparticles is essential to improve their stability, biocompatibility, and functionality for biological and material science applications. mdpi.com this compound is used as a surface ligand to modify nanostructures, such as gold nanoparticles (AuNPs). nih.gov

In this process, the PEG linker is attached to the nanoparticle surface. This modification yields several key advantages:

Colloidal Stability: The PEG chain provides a steric barrier that prevents the nanoparticles from aggregating in biologically relevant media. nih.gov

Reactive Handle: The terminal azide group remains exposed on the nanoparticle surface, serving as a versatile anchor point for further modification. nih.gov

Bio-orthogonality: The azide group allows for subsequent conjugation with molecules containing alkyne groups via click chemistry, a reaction that does not interfere with biological processes. nih.gov

This strategy creates a robust and versatile nanoparticle platform where biomolecules, targeting ligands, or therapeutic agents can be precisely attached, paving the way for their use in complex biomedical applications. nih.gov

Design of Polyethylene Glycol-Modified Coatings

The hydrophilic nature of the polyethylene glycol chain is a defining feature of this compound that is leveraged in the design of functional coatings. medkoo.com When anchored to a surface or nanoparticle, the long, flexible PEG chains form a hydrated layer. This "PEGylated" coating imparts critical properties to the underlying material.

The primary function of these PEG-modified coatings is to increase the aqueous solubility of the material and to resist non-specific protein adsorption. axispharm.comnih.gov This anti-fouling property is crucial for materials intended for use in biological environments, as it minimizes unwanted interactions with proteins and cells, thereby improving the material's biocompatibility and in vivo performance. These coatings are integral to the development of materials for medical research and drug-release systems. polyethyleneglycolpeg.com

Exploration in Nanomedicine Research

The unique characteristics of this compound make it a significant tool in nanomedicine. polyethyleneglycolpeg.com By functionalizing nanoparticles and surfaces, it helps create sophisticated systems for diagnostics and therapeutics.

One major area of application is in targeted drug delivery. precisepeg.com Nanoparticles coated with this compound can be further conjugated with targeting moieties (e.g., antibodies or peptides) via the azide handle. This allows the nanoparticles to selectively bind to specific cells or tissues, delivering a therapeutic payload precisely where it is needed.

Furthermore, this compound serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are complex molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. The PEG linker connects the protein-targeting ligand to the E3 ubiquitin ligase ligand, and its length and solubility are critical for the PROTAC's efficacy. medchemexpress.com The resulting functionalized nanomaterials are also explored for roles in biomedical sensing and diagnostics. nih.gov

Emerging Research Avenues and Future Perspectives

Development of Novel Click Chemistry Variants for Azido-PEG12-alcohol

The utility of this compound is intrinsically linked to the power of the azide (B81097) group to participate in "click" chemistry reactions. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most established method, research is actively pursuing novel variants to overcome its limitations, such as copper cytotoxicity, and to expand its versatility. organic-chemistry.org

Future developments are focused on several key areas:

New Catalytic Systems: Beyond copper, researchers are investigating other metal catalysts like ruthenium (for Ruthenium-catalyzed Azide-Alkyne Cycloaddition or RuAAC) and silver (AgAAC) to achieve different regioselectivity or functional group tolerance. organic-chemistry.orgrsc.org DFT calculations suggest these alternative metals can alter the reaction mechanism, potentially offering advantages in specific synthetic contexts. rsc.org

Strain-Promoted Click Chemistry (SPAAC): To eliminate the need for a cytotoxic metal catalyst, SPAAC has become a crucial tool, especially for in-vivo applications. This reaction uses strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). acs.org Ongoing research aims to design new cyclooctynes with enhanced reaction kinetics and stability, allowing for faster and more efficient conjugations under physiological conditions.

Proximity-Induced Reactions: A sophisticated approach involves designing systems where the click reaction is triggered by a separate molecular recognition event. One such example is the boronate formation-triggered azide–alkyne cycloaddition (BAAC). acs.org In this strategy, the azide and alkyne moieties are brought into close proximity by the formation of a stable boronate ester complex, which dramatically accelerates the cycloaddition without a traditional catalyst. acs.org This concept could be adapted for this compound to create highly specific, stimulus-responsive conjugation systems.

Orthogonal Chemistries: The development of click reactions that are mutually orthogonal—meaning they can proceed in the same pot without interfering with one another—is a major goal. This would allow for the precise, multi-step assembly of highly complex molecular architectures using this compound as a central scaffold.

Click Reaction VariantCatalyst / PromoterKey AdvantageEmerging Research Focus
CuAAC Copper(I)High efficiency, reliabilityDevelopment of ligands to minimize copper toxicity
SPAAC Ring Strain (e.g., DBCO, BCN)Copper-free, biocompatibleDesign of alkynes with faster kinetics
RuAAC RutheniumDifferent regioselectivity (yields 1,5-triazole)Expansion of substrate scope and applications
AgAAC SilverAlternative to copperMechanistic studies and catalyst optimization rsc.org
BAAC Boronic acid/diol interactionProximity-induced, catalyst-freeApplication in targeted and responsive systems acs.org

Advanced Strategies for Multi-functional PEG-based Constructs

The heterobifunctional nature of this compound (containing both an azide and a hydroxyl group) makes it an ideal linker for constructing complex, multi-component systems. jenkemusa.com A significant area of research is its use in Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). nih.gov

In PROTACs, the linker tethers a target-protein-binding molecule to an E3 ligase-recruiting molecule. The length and flexibility of the PEG12 chain are often critical for enabling the formation of a stable and productive ternary complex, which leads to the ubiquitination and degradation of the target protein. nih.gov Advanced strategies involve:

Systematic Linker Optimization: Researchers are moving beyond trial-and-error by creating libraries of PROTACs where only the linker (e.g., varying PEG length from PEG3 to PEG24) is changed. nih.gov This allows for a systematic evaluation of how linker length and composition affect degradation efficiency and selectivity.

Multi-arm PEG Scaffolds: Instead of linear linkers, multi-arm PEGs functionalized with azides can be used to attach multiple copies of a drug or targeting ligand. nih.govcellulosechemtechnol.ro This can increase the avidity of the construct for its target or enhance the therapeutic payload.

Orthogonal Ligation: The azide and alcohol groups on this compound can be functionalized using different, non-interfering chemical reactions. For instance, the alcohol can be converted to an activated ester to react with an amine, while the azide remains available for a subsequent click reaction. This allows for the controlled, stepwise assembly of ADCs or other multi-functional bioconjugates. researchgate.net

Computational Chemistry and Modeling for Reaction Prediction and Optimization

As the complexity of molecules built with this compound increases, empirical, trial-and-error approaches become inefficient. Computational chemistry and molecular modeling have emerged as indispensable tools for predicting outcomes and guiding rational design. researchgate.net

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations are being used to elucidate the precise mechanisms of various click reactions. rsc.org By modeling the transition states and intermediates, researchers can understand why a particular catalyst or substrate provides a certain regioselectivity and reaction rate. nih.gov This knowledge is crucial for optimizing reaction conditions and designing novel catalytic systems for use with this compound. rsc.orgnih.gov

Conformational Analysis of Linkers: The PEG12 chain is highly flexible. Molecular Dynamics (MD) simulations are used to explore the conformational space of PEG linkers in different environments, such as in aqueous solution or when tethered to proteins. mdpi.comacs.org This helps predict the effective "reach" of the linker and whether it can successfully bridge the two binding sites in a PROTAC or position a drug correctly in an ADC. nih.gov

Ternary Complex Prediction: For PROTACs, software platforms like PRosettaC are being developed to model the entire ternary complex (target protein-PROTAC-E3 ligase). researchgate.net These models can predict favorable interactions and help triage potential linker designs before committing to lengthy and expensive chemical synthesis, thereby accelerating the development of new degraders. nih.govresearchgate.net

Computational MethodApplication for this compoundKey Insights Provided
Density Functional Theory (DFT) Modeling azide-alkyne cycloaddition reactionsReaction energy barriers, regioselectivity, catalytic mechanisms rsc.orgnih.gov
Molecular Dynamics (MD) Simulating PEG linker behavior in conjugatesLinker flexibility, conformational preferences, hydrodynamic radius mdpi.comcnr.it
PROTAC Modeling (e.g., PRosettaC) Predicting ternary complex formationOptimal linker length, attachment points, protein-protein interactions researchgate.net

Applications in New Frontiers of Chemical Biology and Materials Science

The versatility of this compound is driving innovation in diverse areas of chemical biology and materials science, enabling the creation of advanced functional materials and biological tools.

In Chemical Biology: Beyond established uses, this compound is being explored for creating sophisticated drug delivery systems. Its azide group allows for the "clicking" of targeting ligands (e.g., peptides, antibodies) onto the surface of drug-loaded nanoparticles, while the PEG chain provides a hydrophilic shield that improves circulation time and reduces non-specific uptake. nih.gov

In Materials Science: The ability to form stable covalent linkages via click chemistry makes this compound a powerful building block for advanced materials.

Hydrogel Formation: this compound can be used as a crosslinker or a component in the formation of hydrogels. nih.govrsc.org By reacting multi-arm PEG molecules functionalized with alkynes (e.g., DBCO) with diazide PEG linkers, researchers can form biocompatible hydrogels in situ under physiological conditions. nih.govcellulosechemtechnol.ro These hydrogels are being investigated for applications in tissue engineering, regenerative medicine, and as injectable embolic agents. cellulosechemtechnol.rorsc.org

Surface Modification: The azide group can be used to covalently attach the PEG linker to surfaces modified with alkynes, or vice versa. This is a common strategy for the functionalization of nanoparticles (e.g., gold or iron oxide) and biosensor surfaces. biochempeg.comnih.govresearchgate.net The PEG12 linker acts as a spacer to present a biological ligand away from the surface, improving its accessibility for binding, while also preventing non-specific protein adsorption. cnr.it

Application AreaSpecific Use of this compoundDesired Outcome
Materials Science: Hydrogels As a cross-linking agent with multi-arm alkyne-PEGsFormation of biocompatible gels for cell encapsulation or tissue repair cellulosechemtechnol.ronih.govrsc.org
Materials Science: Nanoparticles Surface functionalization of gold or iron oxide nanoparticlesImproved colloidal stability and targeted delivery biochempeg.comresearchgate.netyoudobio.com
Chemical Biology: Biosensors Covalent attachment to sensor chipsPassivation of surface and specific presentation of capture molecules cnr.it
Chemical Biology: Drug Delivery Linker for conjugating targeting moieties to liposomes/NPsEnhanced circulation time and target-specific drug release nih.gov

Challenges in Scalable Synthesis and Industrial Research Translation

Despite its broad utility in a research setting, the transition of this compound and its derivatives into industrial applications and clinical products faces significant hurdles, primarily related to synthesis and scale-up.

Monodispersity and Purity: this compound is a discrete or monodisperse PEG, meaning it consists of a single, defined chemical structure with exactly 12 ethylene (B1197577) glycol units. nih.gov Traditional polymerization of ethylene oxide produces a polydisperse mixture of different chain lengths, which is unsuitable for applications requiring high precision, like pharmaceuticals. nih.gov Achieving high monodispersity (>95-98%) on a large scale requires complex, multi-step synthetic strategies, such as iterative exponential growth or Williamson ether synthesis, often involving protection/deprotection steps. acs.orgrsc.org

Purification Challenges: Separating the desired PEG12 product from closely related byproducts (e.g., PEG11 or PEG13) is a major challenge. acs.org Standard purification techniques are often insufficient, and large-scale, high-performance chromatography is expensive and time-consuming, significantly impacting the final cost of the compound. rsc.orgacs.org The removal of excess reagents and catalysts after each step is also critical, especially for biomedical applications. nih.govacs.org

Regulatory Hurdles: For any component intended for use in a human therapeutic (e.g., as a linker in an FDA-approved PROTAC or ADC), the manufacturing process must adhere to Good Manufacturing Practice (GMP) guidelines. jenkemusa.com Translating a complex, multi-step academic synthesis into a robust, reproducible, and fully documented GMP process is a significant and costly undertaking that requires specialized expertise and facilities. jenkemusa.comnih.gov

ChallengeDescriptionImpact on Industrial Translation
Achieving Monodispersity Synthesizing a single PEG length (n=12) instead of a polymer mixture. nih.govRequires complex, multi-step synthesis; difficult to achieve at scale.
Purification Separating the target molecule from similar-sized impurities and reagents. acs.orgrsc.orgacs.orgHigh cost, time-consuming, requires specialized chromatography.
Low Overall Yield Cumulative loss of material over many synthetic steps. rsc.orgIncreases the cost per gram of the final product.
High Cost Expensive starting materials, reagents, and purification processes. jenkemusa.comLimits accessibility for large-scale applications.
GMP Manufacturing Transitioning the synthesis to a highly regulated and documented process. jenkemusa.comnih.govSignificant investment in time, cost, and infrastructure required for clinical use.

Q & A

Q. How can researchers validate the in vivo stability and functionalization efficiency of this compound in animal models?

  • Methodological Answer : Administer this compound intravenously and track pharmacokinetics via fluorescence imaging or radiolabeling (e.g., ¹⁸F-azide). Perform ex vivo biodistribution studies and compare with control groups treated with non-targeted PEG derivatives. Use LC-MS/MS to quantify intact conjugate levels in plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.